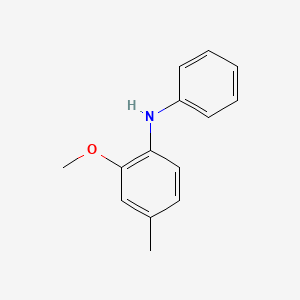

2-Methoxy-4-methyl-N-phenylaniline

Descripción

Contextualization within Diphenylamine (B1679370) and Methoxy-Substituted Aniline (B41778) Chemistry

2-Methoxy-4-methyl-N-phenylaniline is a derivative of diphenylamine, an organic compound consisting of an amine bonded to two phenyl groups. wikipedia.org Diphenylamine itself is a versatile molecule used as an industrial antioxidant, dye mordant, and in agriculture. wikipedia.org The subject compound is also a methoxy-substituted aniline. The presence of the methoxy (B1213986) group (-OCH3) on the aniline ring influences the compound's electronic properties and reactivity. stackexchange.com Methoxy groups are generally electron-donating through resonance, which can affect the basicity of the amine and its behavior in chemical reactions. stackexchange.com The study of methoxy-substituted anilines is crucial for understanding how substituents on the aromatic ring modulate the chemical and physical properties of the parent aniline molecule.

Overview of Structural Features and Derivatives in Academic Research

The molecular structure of this compound features a central nitrogen atom connecting a phenyl group and a 2-methoxy-4-methylphenyl group. The spatial arrangement of these groups and the electronic interplay between the methoxy and methyl substituents on one of the phenyl rings are key areas of academic interest. The molecular formula of the compound is C14H15NO. uni.lu

Research into derivatives of this compound is an active area. For instance, a patented synthetic method describes the preparation of 2-methyl-4-methoxy diphenylamine, highlighting its role as an important intermediate for pressure-sensitive dyes, pharmaceuticals, and other industrial products. google.com Studies on related substituted diphenylamines investigate their environmental presence and persistence, which is relevant for understanding the lifecycle of these compounds. canada.canih.gov

Significance of Aromatic Amines in Organic Synthesis and Materials Science Research

Aromatic amines are a cornerstone of organic synthesis, serving as essential building blocks and intermediates for a vast array of more complex molecules. numberanalytics.comnumberanalytics.com They are fundamental to the production of numerous commercial products, including:

Dyes and Pigments: Aromatic amines are precursors to azo dyes, which are widely used in the textile industry. numberanalytics.comfiveable.me

Pharmaceuticals: A significant percentage of all pharmaceuticals contain an aromatic amine moiety, making them critical in drug discovery and manufacturing. ontosight.ai

Polymers and Materials: They are used in the synthesis of polymers, rubbers, and plastics, often imparting specific properties like antioxidant capabilities. taylorandfrancis.comnih.gov

In materials science, the unique electronic and optical properties of aromatic amines are harnessed to create functional materials. For example, polymers derived from aromatic amines can exhibit interesting electrochemical and optical behaviors, leading to applications in electronics and photonics. nih.gov

Scope and Objectives of Research on this compound

Current and future research on this compound and its derivatives is likely to focus on several key areas. A primary objective is the development of efficient and environmentally benign synthetic routes. One patented method, for instance, aims to improve reaction transformation efficiency and reduce waste in the production of 2-methyl-4-methoxy diphenylamine. google.com

Another significant research direction is the exploration of its potential applications. Given that substituted diphenylamines are used as antioxidants, investigations into the antioxidant properties of this compound could be a valuable pursuit. wikipedia.orgnih.gov Furthermore, its role as an intermediate suggests that research will continue to explore its utility in creating novel dyes, pharmaceuticals, and advanced materials. google.com Understanding the environmental fate and potential biological effects of this and related compounds is also a critical objective for ensuring their safe and sustainable use. canada.canih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-4-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-8-9-13(14(10-11)16-2)15-12-6-4-3-5-7-12/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNHYRXWLNNLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475200 | |

| Record name | AG-H-25049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808114-08-1 | |

| Record name | AG-H-25049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-methyl-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 4 Methyl N Phenylaniline

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Analysis

Further research and experimental analysis would be required to generate the specific data needed to fulfill the request.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for probing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of 2-Methoxy-4-methyl-N-phenylaniline by providing its exact molecular mass. This technique distinguishes the target compound from others with the same nominal mass but different elemental compositions. The predicted monoisotopic mass of this compound (C₁₄H₁₅NO) is 213.11537 Da. uni.lu HRMS can confirm this precise mass, and predicted collision cross-section (CCS) values can further aid in its identification by providing information about the ion's shape. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 214.12265 | 146.6 |

| [M+Na]⁺ | 236.10459 | 154.3 |

| [M-H]⁻ | 212.10809 | 153.7 |

| [M+NH₄]⁺ | 231.14919 | 165.2 |

| [M+K]⁺ | 252.07853 | 150.9 |

| [M+H-H₂O]⁺ | 196.11263 | 139.3 |

| [M+HCOO]⁻ | 258.11357 | 172.3 |

| [M+CH₃COO]⁻ | 272.12922 | 191.2 |

m/z: mass-to-charge ratio. Data sourced from PubChemLite. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring and Intermediate Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing molecules in solution, making it ideal for monitoring reaction progress and identifying transient intermediates. sci-hub.se In the context of reactions involving substituted anilines, ESI-MS can detect the formation of protonated molecules and their subsequent fragmentation. sci-hub.sesci-hub.se For instance, in studies of related phenethylamine (B48288) derivatives, ESI-MS has shown that fragmentation is enhanced by the presence of electron-donating groups. sci-hub.se This technique can be crucial for understanding the reaction mechanisms involving this compound, such as its synthesis or derivatization, by observing the appearance of product ions and the disappearance of reactant ions in real-time. The stability of the protonated molecule in the gas phase, and thus the observed spectrum, is influenced by the molecular structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra typically show absorptions corresponding to π→π* transitions of the aromatic rings. amazonaws.com In a study of a related compound, (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol, an intense absorption at 307 nm was attributed to the π→π* transitions of the aromatic rings and/or the n→π* transition of the imine function. amazonaws.com Similar transitions would be expected for this compound, and the exact wavelengths of maximum absorbance (λmax) would be influenced by the solvent and the electronic communication between the substituted aniline (B41778) and phenyl rings.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as radicals. aps.orgaps.org In the context of this compound, ESR could be employed to study radical cations or other paramagnetic species that may form during oxidation reactions or other chemical processes. For example, studies on the substitution reactions of related benzoquinones have utilized EPR, ENDOR, and TRIPLE resonance spectroscopy to measure the hyperfine coupling constants of radical anions formed in solution. rsc.org This level of detail allows for the precise mapping of the unpaired electron's distribution within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Data Acquisition and Refinement

To perform single crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.

Analysis of Dihedral Angles and Molecular Conformation in the Crystal Lattice

Experimental crystallographic data for this compound is not currently available in the searched scientific literature. Therefore, a definitive analysis of the dihedral angles and molecular conformation of this specific compound in the solid state cannot be provided.

For comparative purposes, the crystal structure of a related isomer, 4-methoxy-N-phenylaniline, reveals that the two benzene (B151609) rings are oriented at a dihedral angle of 59.9(2)°. nih.gov This significant twist between the phenyl rings is a common feature in diarylamines, arising from steric hindrance between the ortho-hydrogens on the two rings. In the case of this compound, the presence of a methyl group at the 4-position and a methoxy (B1213986) group at the 2-position of one of the aniline rings would introduce different steric and electronic effects, which would likely influence the preferred molecular conformation and the specific dihedral angles in its crystal lattice. Theoretical modeling could provide insights into the likely conformation of this compound.

Elucidation of Intermolecular Interactions (e.g., C–H···π, N–H···π, C–H···N, N–H···O Hydrogen Bonding)

Without experimental crystal structure data for this compound, a detailed description of its specific intermolecular interactions is not possible. However, based on the functional groups present in the molecule (an amine N-H group, a methoxy group, and aromatic rings), several types of intermolecular interactions can be anticipated to play a role in its crystal packing. These would likely include:

N–H···π interactions: The amine N-H group could act as a hydrogen bond donor to the π-system of the phenyl rings of neighboring molecules.

C–H···π interactions: The aromatic C-H bonds can also participate in weak hydrogen bonding with the electron-rich π-systems of adjacent molecules.

In the crystal structure of the related compound 4-methoxy-N-phenylaniline, the packing is stabilized by a network of C–H···π and N–H···π interactions. nih.gov It is plausible that similar interactions would be present in the crystal structure of this compound, alongside other potential interactions involving the methoxy group.

Investigation of Crystal Packing Arrangements and Supramolecular Network Formation

The specific crystal packing arrangement and the resulting supramolecular network for this compound remain undetermined due to the absence of experimental crystallographic data.

Computational Chemistry and Theoretical Studies of 2 Methoxy 4 Methyl N Phenylaniline

Density Functional Theory (DFT) Calculations

DFT has become a standard method in quantum chemistry for investigating the electronic properties of molecules. A computational study on 2-methoxy-4-methyl-N-phenylaniline would typically involve geometry optimization, followed by the calculation of various electronic and spectroscopic parameters.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Their Implications for Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. For this compound, analysis of the HOMO-LUMO gap would provide theoretical insight into its kinetic stability and its propensity to participate in chemical reactions.

| Parameter | Description | Implication for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. Higher energy suggests stronger electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. Lower energy suggests stronger electron-accepting capability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

Prediction and Simulation of Spectroscopic Properties (e.g., IR, Raman, UV-Vis spectra)

DFT calculations are a powerful tool for predicting the spectroscopic signatures of a molecule. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. Similarly, time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum by calculating the electronic transition energies, which correspond to the absorption of light.

| Spectroscopic Technique | Information Provided by Simulation |

| Infrared (IR) Spectroscopy | Predicts vibrational frequencies corresponding to bond stretching, bending, and rocking, aiding in functional group identification. |

| Raman Spectroscopy | Complements IR spectroscopy by predicting different vibrational modes, particularly for non-polar bonds. |

| UV-Vis Spectroscopy | Predicts electronic transitions between molecular orbitals, indicating the wavelengths of light the molecule absorbs. |

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing a view of the compound's dynamic behavior.

Conformational Analysis and Dynamic Behavior of the Compound

The N-phenylaniline core of the molecule allows for considerable conformational flexibility, particularly rotation around the C-N bonds. MD simulations could explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This analysis would reveal the preferred spatial arrangement of the phenyl rings and how the methoxy (B1213986) and methyl groups influence this orientation.

Theoretical Modeling of Interactions with Biological or Material Targets

Given that derivatives of this compound are used to create bioactive alkaloids, MD simulations could be employed to model its interaction with biological targets, such as enzymes or receptors. These simulations, often part of a molecular docking study, would predict how the molecule binds to a target's active site and estimate the strength of the interaction. This provides a theoretical basis for understanding its potential biological activity and for designing more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) models are theoretical constructs that aim to correlate the chemical structure of a compound with its biological activity or other properties. These models are built on the principle that the structure of a molecule dictates its physicochemical properties, which in turn determine its activity.

In the realm of theoretical QSAR studies, quantum chemical parameters are numerical descriptors derived from the electronic structure of a molecule. These parameters can provide insights into the reactivity and potential biological interactions of a compound like this compound. By calculating these descriptors, researchers can build mathematical models to predict the activity of new, unsynthesized compounds.

Commonly used quantum chemical parameters include:

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): This parameter is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to donate electrons, indicating higher reactivity in reactions involving electrophiles. For a substituted aniline (B41778) like this compound, this could relate to its antioxidant potential or its role in certain biological pathways. The analysis of frontier molecular orbitals (FMOs) is a significant method for explaining the electronic characteristics and reactivity of compounds. nih.gov

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): This parameter relates to the molecule's ability to accept electrons. A lower ELUMO value indicates a greater propensity to accept electrons, suggesting reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. nih.gov A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. nih.gov

Atomic Charges: The distribution of electron density across the molecule, represented by partial atomic charges, can highlight regions that are electron-rich or electron-deficient. These sites are often key to intermolecular interactions, such as hydrogen bonding or electrostatic interactions with a biological receptor. Natural charge (Qn) on the amino nitrogen, for instance, has been shown to be well-correlated with properties like C-N bond length and pKa in substituted anilines. afit.edu

A hypothetical QSAR study on a series of substituted diphenylamines, including this compound, might involve calculating these parameters and correlating them with a measured biological activity, such as enzyme inhibition or antioxidant capacity. The resulting equation could then be used to predict the activity of other related compounds. For example, studies on dihydropyrimidinone derivatives have shown that compounds containing an anisidine group exhibit certain activities, and the position of the methoxy group can influence this. acs.orgnih.gov

Table 1: Illustrative Quantum Chemical Parameters for a Hypothetical QSAR Study

| Descriptor | Parameter | Typical Value Range (Illustrative) | Predicted Influence on Activity |

| Electronic | EHOMO | -5 to -7 eV | Higher values may correlate with increased antioxidant activity. |

| Electronic | ELUMO | 1 to 3 eV | Lower values may indicate susceptibility to nucleophilic attack. |

| Electronic | HOMO-LUMO Gap | 6 to 10 eV | Smaller gap may suggest higher reactivity. |

| Steric/Topological | Molecular Volume | 200 to 300 ų | Can influence binding affinity to a receptor site. |

| Electronic | Dipole Moment | 2 to 4 Debye | Affects solubility and polar interactions. |

This table is for illustrative purposes only and does not represent actual data for this compound.

Advanced Molecular Orbital Theory Applications (e.g., PCILO, CNDO/2)

Advanced molecular orbital theories provide deeper insights into the electronic structure and conformational properties of molecules. Methods like Perturbative Configuration Interaction using Localized Orbitals (PCILO) and Complete Neglect of Differential Overlap (CNDO/2) are semi-empirical methods that offer a balance between computational cost and accuracy for larger molecules.

PCILO (Perturbative Configuration Interaction using Localized Orbitals): This method is particularly useful for conformational analysis. It calculates the total energy of a molecule by considering the interactions between localized molecular orbitals. For this compound, a PCILO study could be employed to determine the most stable conformation by analyzing the rotational barriers around the C-N bonds and the orientation of the methoxy and methyl groups. This is crucial as the three-dimensional shape of the molecule is a key determinant of its biological activity.

CNDO/2 (Complete Neglect of Differential Overlap): The CNDO/2 method is a semi-empirical quantum chemistry method that simplifies the calculation of electron-electron repulsion integrals. It is effective for calculating the electronic properties of large molecules, such as charge distributions, dipole moments, and molecular orbital energies. A CNDO/2 calculation for this compound would yield a detailed picture of the electron density on each atom, highlighting the nucleophilic and electrophilic centers. This information is valuable for predicting the sites of metabolic reactions or for understanding the nature of its interactions with other molecules. Studies on substituted anilines have utilized such molecular orbital calculations to determine ground state energies and structures. colostate.edu

The application of these theoretical methods can provide a robust understanding of the structure-property relationships of this compound, guiding further experimental research and the design of new molecules with desired characteristics.

Chemical Reactivity and Reaction Mechanisms of 2 Methoxy 4 Methyl N Phenylaniline

Electrophilic Aromatic Substitution Reactions on Substituted Phenyl Rings

Electrophilic aromatic substitution (EAS) in 2-Methoxy-4-methyl-N-phenylaniline is heavily influenced by the directing and activating effects of the amine, methoxy (B1213986), and methyl substituents. In these reactions, an electrophile replaces a hydrogen atom on one of the aromatic rings. youtube.com

Regioselectivity and Directing Effects of Methoxy and Methyl Groups

The outcome of EAS reactions is determined by the ability of the substituents to donate electron density to the ring and stabilize the cationic intermediate (the sigma complex or arenium ion). youtube.comyoutube.com All three substituents on the substituted ring—the secondary amine (-NH-), the methoxy group (-OCH₃), and the methyl group (-CH₃)—are classified as activating groups and ortho-, para-directors. libretexts.orgpressbooks.puborganicchemistrytutor.com This means they increase the rate of reaction compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para relative to themselves. lumenlearning.com

The activating strength of these groups generally follows the order: -NHR > -OR > -R.

Amino Group (-NH-) : As the most powerful activating group, the nitrogen's lone pair provides strong resonance stabilization to the aromatic ring. This effect strongly directs incoming electrophiles to the ortho and para positions of both the substituted and unsubstituted rings.

Methoxy Group (-OCH₃) : This is also a strong activating group that donates electron density through resonance, significantly enriching the ortho and para positions. organicchemistrytutor.com

Methyl Group (-CH₃) : A weakly activating group that donates electron density through hyperconjugation and induction. youtube.com

Predicted Regioselectivity:

Considering the structure of this compound, we can predict the most likely sites for electrophilic attack.

| Ring | Position | Activating Groups | Directing Influence | Predicted Reactivity |

| Substituted Ring | C3 | Ortho to -OCH₃, Meta to -NH- and -CH₃ | Activated by -OCH₃ | High |

| C5 | Ortho to -CH₃, Para to -OCH₃, Meta to -NH- | Strongly activated by all three groups | Very High | |

| C6 | Ortho to -NH-, Meta to -OCH₃ and -CH₃ | Strongly activated by -NH- | High | |

| Unsubstituted Ring | C2'/C6' | Ortho to -NH- | Activated by -NH- | Moderate |

| C4' | Para to -NH- | Activated by -NH- | Moderate-High |

The positions on the substituted ring (positions 3, 5, and 6) are significantly more activated than those on the unsubstituted phenyl ring due to the cumulative electron-donating effects of the methoxy and methyl groups in addition to the amine bridge. The C5 position is predicted to be the most nucleophilic and thus the primary site of electrophilic attack, as it is para to the strongly activating methoxy group and ortho to the methyl group. The C3 and C6 positions are also highly activated. Substitution on the unsubstituted ring at the ortho and para positions is also possible but would likely require more forcing conditions or specific catalysts.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate. youtube.com The structure of this compound is characterized by multiple electron-donating groups (-NH-, -OCH₃, -CH₃), which increase the electron density of the aromatic rings.

Consequently, this compound is highly deactivated towards classical SNAAr reactions. The electron-rich rings would repel an incoming nucleophile, making the formation of a Meisenheimer complex energetically unfavorable.

While classical SNAAr is not a viable pathway, the formation of C-N bonds to create similar diarylamine structures is often achieved through modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction couples an amine with an aryl halide and does not proceed through a Meisenheimer intermediate.

Oxidation Reactions of Aromatic Amine and Methoxy Moieties

The electron-rich nature of this compound, conferred by the amine, methoxy, and methyl groups, makes it susceptible to oxidation. Oxidation can target the nitrogen atom of the amine or the aromatic ring itself.

Oxidation of diphenylamines can lead to a variety of products, including colored dimeric and polymeric species. The initial step often involves the formation of a radical cation, which can then undergo further reactions.

Formation of Quinone Derivatives through Methoxy Group Oxidation

The substituted phenyl ring in this compound is particularly prone to oxidation due to the presence of both an amine and a methoxy group. The oxidation of similar p-anisidine (B42471) (4-methoxyaniline) or aminophenol derivatives is known to produce quinone imines. researchgate.netrsc.orgrsc.org

It is plausible that the oxidation of this compound, for instance with a mild oxidizing agent like silver oxide or potassium ferricyanide, would lead to the formation of a p-quinone imine derivative. rsc.orgrsc.org The reaction would proceed by oxidation of the substituted ring, which is more electron-rich than the unsubstituted phenyl ring. The resulting N-aryl-p-quinone imine would be a highly conjugated and colored compound. The presence of the methoxy group facilitates this oxidation process. mdpi.com

Reduction Reactions

While the core structure of this compound is generally not subject to reduction under standard conditions, the synthesis of this compound or its analogs often involves a reduction step.

Reduction of Nitro Analogs to Corresponding Amines

A common and powerful method for the synthesis of aromatic amines is the reduction of a corresponding nitroaromatic compound. wikipedia.orgcommonorganicchemistry.comorgoreview.com Therefore, a nitro analog of this compound would be a key synthetic precursor.

For example, a plausible synthesis could involve the nitration of a diphenylamine (B1679370) precursor, followed by reduction. A likely candidate for reduction would be a compound such as N-(2-methoxy-4-methylphenyl)-4-nitroaniline . The selective reduction of the nitro group to an amine is a well-established transformation that can be achieved with high chemoselectivity, leaving other functional groups intact.

Common reagents and conditions for this type of reduction are well-documented. researchgate.netnih.gov

| Reagent | Conditions | Selectivity |

| H₂/Pd/C | Catalytic hydrogenation using palladium on carbon with hydrogen gas. | High, but can also reduce other functional groups like alkenes or alkynes. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Iron metal in the presence of an acid (e.g., HCl, acetic acid). This is a classic, mild, and often highly selective method (Béchamp reduction). orgoreview.com | Good selectivity for the nitro group. |

| SnCl₂/HCl | Tin(II) chloride in concentrated hydrochloric acid. | A very common and mild laboratory method for selective nitro group reduction. commonorganicchemistry.com |

The reaction would proceed by reducing the nitro group (-NO₂) on one of the phenyl rings to a primary amino group (-NH₂), yielding the target amine. For instance, the reduction of 2,4-dinitrodiphenylamine (B1346988) has been shown to proceed stepwise, first to 2-amino-4-nitrodiphenylamine and then to 2,4-diaminodiphenylamine, demonstrating the feasibility of selectively reducing nitro groups on a diphenylamine core. researchgate.netnih.gov

Mechanistic Pathways of C-N Cross-Coupling Reactions

The formation of triarylamines from diarylamines like this compound typically proceeds via palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction class has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. wikipedia.org

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by the coordination of the amine, in this case, this compound, to the palladium center. Subsequent deprotonation of the amine by a base generates a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond of the triarylamine product and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

An alternative pathway can occur if the palladium-amido intermediate undergoes β-hydride elimination, leading to the formation of a hydrodehalogenated arene and an imine, which is an unproductive side reaction. wikipedia.org

Investigation of Catalytic Cycles and Intermediates (e.g., Radical Paths)

Detailed mechanistic studies on the C-N cross-coupling of variously substituted diarylamines have provided insights into the catalytic cycle. While specific research on this compound is limited, general principles from related systems can be extrapolated. For many diarylamines, the resting state of the palladium catalyst is the palladium-amido complex. Kinetic studies on similar systems have sometimes shown a zero-order dependence on the concentration of both the amine and the aryl halide, suggesting that the oxidative addition or reductive elimination can be the rate-determining step depending on the specific substrates and reaction conditions.

The potential for radical pathways in palladium-catalyzed C-N cross-coupling reactions is an area of ongoing investigation. While the dominant mechanism is believed to be concerted, the possibility of single-electron transfer (SET) processes leading to radical intermediates cannot be entirely ruled out under certain conditions, especially with electron-rich or -poor substrates or with specific ligand and catalyst combinations. However, direct evidence for radical intermediates in the C-N coupling of this compound has not been specifically reported.

The electronic and steric properties of the substituents on the diarylamine play a crucial role. The electron-donating methoxy (-OCH3) and methyl (-CH3) groups on the phenyl ring of this compound are expected to influence the nucleophilicity of the amine and the stability of the palladium-amido intermediate. The methoxy group at the ortho position can also have steric implications, potentially affecting the rate of reductive elimination.

Reactivity of the Secondary Amine Functionality

The secondary amine (-NH-) group in this compound is the key functional group responsible for its characteristic reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to participate in a variety of chemical transformations.

The primary reactivity of the secondary amine is its ability to act as a nucleophile in substitution and addition reactions. In the context of C-N cross-coupling, the N-H bond is cleaved during the catalytic cycle. The acidity of this proton is influenced by the electronic nature of the two aryl groups attached to the nitrogen. The presence of the electron-donating methoxy and methyl groups on one of the phenyl rings slightly increases the electron density on the nitrogen, which could decrease the acidity of the N-H proton compared to unsubstituted diphenylamine.

The secondary amine functionality can also undergo other typical amine reactions. For instance, it can be N-alkylated or N-acylated. The synthesis of related secondary amines often involves the reduction of Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone. mdpi.com This highlights the versatility of the amine functional group in synthetic transformations.

Derivatization and Functionalization Approaches of 2 Methoxy 4 Methyl N Phenylaniline

Synthesis of Novel Substituted N-Phenylaniline Analogs

The synthesis of N-phenylaniline analogs often involves condensation reactions. A common method for preparing related structures, such as 2-methyl-4-methoxydiphenylamine, utilizes a multi-step process starting from precursors like 2-methyl-4-methoxyaniline.

One documented approach involves the condensation of 2-methyl-4-methoxyaniline with o-chlorobenzoic acid in the presence of an acid-binding agent like sodium carbonate or sodium hydroxide and a copper catalyst. google.com This reaction forms an intermediate, 2-methyl-4-methoxy-2'-carboxy diphenylamine (B1679370). The reaction is typically carried out in a solvent system, such as a mixture of toluene (B28343) and DMF, and may involve the removal of water to drive the reaction to completion. google.com The subsequent step is a decarboxylation of the intermediate, usually by heating in a solvent like methanol (B129727), to yield the final target product, 2-methyl-4-methoxydiphenylamine. google.com This synthetic strategy highlights a versatile route for creating a library of substituted N-phenylaniline analogs by varying the starting aniline (B41778) and halogenated benzoic acid components.

Key Reaction Steps:

Condensation: An appropriately substituted aniline reacts with a halogenated benzoic acid.

Decarboxylation: The resulting carboxylic acid intermediate is heated to remove the carboxyl group.

This method allows for the introduction of various substituents on either aromatic ring, leading to a diverse range of N-phenylaniline analogs with tailored electronic and steric properties.

Introduction of Diverse Functional Groups for Property Modulation (e.g., Nitro, Carbamate)

The introduction of functional groups onto the 2-Methoxy-4-methyl-N-phenylaniline backbone is a key strategy for modulating its electronic properties, reactivity, and potential applications.

Nitro Group Introduction Nitration of aromatic amines is a common electrophilic substitution reaction. For methoxy-substituted anilines, the position of nitration is directed by the existing activating groups. The synthesis of 2-Methoxy-4-nitroaniline, a related compound, is achieved through the nitration of p-methoxyacetylaniline, followed by hydrolysis. chemicalbook.com This process demonstrates the feasibility of introducing a nitro group onto the aniline ring. The nitro group is a strong electron-withdrawing group and its presence can significantly alter the chemical properties of the molecule, making it a key intermediate in the synthesis of azo dyes and pigments, such as Pigment Yellow 74. chemicalbook.comwikipedia.org

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C7H8N2O3 | wikipedia.org |

| Appearance | Deep yellow solid/powder | chemicalbook.comnih.gov |

| Molar Mass | 168.152 g·mol−1 | wikipedia.org |

| Melting Point | 140–142 °C | wikipedia.org |

| Solubility | Slightly soluble in water; soluble in alcohol, acetone, DMSO | chemicalbook.com |

Carbamate Group Formation Carbamates are functional groups that can be formed from the secondary amine of N-phenylaniline. The formation of a carbamate can serve as a protective group for the amine or introduce new biological or chemical properties. nih.gov General methods for carbamate synthesis involve the reaction of the amine with a chloroformate, such as methyl chloroformate, often in the presence of a base. nih.gov More modern and varied methods include reactions with reagents like 1-alkoxycarbonyl-3-nitro-1,2,4-triazoles or through palladium-catalyzed processes involving organic azides and carbon monoxide. nih.gov The resulting carbamate derivatives of this compound could be explored for applications in medicinal chemistry and material science.

| Reagent Class | Example | Reference |

|---|---|---|

| Chloroformates | Methyl chloroformate | nih.gov |

| Activated Carbonates | Bis(4-nitrophenyl) carbonate | nih.gov |

| Triazole-based Reagents | 1-Alkoxycarbonyl-3-nitro-1,2,4-triazole | nih.gov |

| Catalytic Methods | PdCl2 with CO and an alcohol | nih.gov |

Tailored Synthesis of Derivatives for Specific Research Applications

The derivatization of the this compound structure can be tailored to produce compounds for specific research purposes, such as biological screening or materials science. For example, the synthesis of Schiff base derivatives is a common strategy to create compounds with potential antioxidant, antibacterial, or anticancer activities. atlantis-press.comnih.gov

Research on related Schiff bases, such as those derived from the condensation of vanillin (B372448) with anilines, has shown significant antioxidant activity. atlantis-press.com The resulting imine compounds often possess a conjugated system that can stabilize radicals, a key feature for antioxidant behavior. researchgate.net Furthermore, the crystal structures of these derivatives are often analyzed to understand their intermolecular interactions, which can be crucial for applications in materials science and drug design. nih.gov The synthesis of such tailored derivatives allows researchers to investigate structure-activity relationships and develop new molecules with enhanced properties.

Formation of Schiff Bases and Related Imino Compounds

Schiff bases, characterized by a carbon-nitrogen double bond (imine group), are readily formed through the condensation of a primary or secondary amine with an aldehyde or a ketone. atlantis-press.comsemanticscholar.org This reaction is a cornerstone of imine chemistry and provides a straightforward method to derivatize the aniline core.

The synthesis typically involves refluxing the aniline and the carbonyl compound in a suitable solvent, such as ethanol or methanol. nih.govmdpi.com In some cases, green chemistry approaches using water as a solvent or sonication methods have been employed to increase yield and reduce reaction times. atlantis-press.comsemanticscholar.org The resulting Schiff base can be isolated as a stable product. For instance, the reaction of vanillin with p-anisidine (B42471) produces the Schiff base 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol with a high yield. atlantis-press.com These imino compounds are not only valuable synthetic intermediates but also form ligands that can coordinate with metal ions to create complex compounds with diverse applications. semanticscholar.org

| Aniline Reactant | Aldehyde Reactant | Product | Yield | Method | Reference |

|---|---|---|---|---|---|

| p-Anisidine | Vanillin | 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | 95% | Stirrer method in water | atlantis-press.com |

| 2,4,6-trimethylphenylamine | Vanillin | 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol | Not specified | Reflux in ethanol | nih.gov |

| p-Anisidine | 4-(dimethylamino)benzaldehyde | (E)-N-(4-(dimethylamino)benzylidene)-4-methoxyaniline | 78% (after reduction) | Reflux in methanol | mdpi.comresearchgate.net |

Incorporation of the Aniline Moiety into Polymeric Architectures

The aniline moiety can be incorporated into polymeric structures to create functional materials with interesting thermal, optical, or electronic properties. One approach involves the functionalization of the aniline precursor with a polymerizable group, such as a vinyl group, which can then undergo radical polymerization.

For example, a structurally related compound, 2-methoxy-4-vinylphenol (MVP), derived from bio-based ferulic acid, has been successfully used as a monomer for both thermoplastic and thermoset polymers. mdpi.com MVP, which is a styrene-like monomer, can be polymerized through solution and emulsion polymerization techniques. mdpi.com By analogy, if the this compound structure were modified to include a vinyl or other polymerizable group, it could serve as a monomer or co-monomer. The resulting polymers would feature the N-phenylaniline unit as a repeating part of the architecture, potentially imparting properties such as antioxidant capability, thermal stability, or specific electronic characteristics to the final material.

Applications in Advanced Materials Science and Complex Organic Synthesis

Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable materials for various layers in OLEDs is a critical area of research. Arylamine derivatives, particularly those containing electron-donating groups like methoxy (B1213986) substituents, are prime candidates for use as hole transport materials (HTMs).

Exploration as Hole Transport Materials

While direct studies on 2-Methoxy-4-methyl-N-phenylaniline as a primary hole transport material are not extensively documented, its structural motifs are present in many high-performance HTMs. The triphenylamine (B166846) core is a well-established building block for HTMs due to its excellent hole-transporting capabilities and morphological stability. The introduction of methoxy groups onto the phenyl rings is a common strategy to enhance the electron-donating nature of the molecule, which in turn can improve hole injection and transport. rsc.org

Influence of Electronic Properties on Device Performance

Table 1: Potential Influence of Structural Moieties on OLED Performance

| Structural Moiety | Potential Effect on OLED Performance |

| N-phenylaniline Core | Provides good hole transport capability and morphological stability. |

| Methoxy Group (-OCH3) | Acts as an electron-donating group, raising the HOMO level for better energy level alignment and potentially improving hole injection. |

| Methyl Group (-CH3) | Can influence solubility and film-forming properties. |

Polymer Chemistry

The incorporation of specific organic moieties into polymer backbones or as side chains is a powerful method to create functional materials with tailored properties. The structure of this compound makes it a candidate as a monomer or a building block in polymer synthesis.

Building Block for Polymers with Modified Thermal and Mechanical Properties

The synthesis of high-performance polymers often relies on the use of rigid and aromatic monomers to enhance thermal stability and mechanical strength. While direct polymerization of this compound is not widely reported, related methoxy-functionalized phenols have been successfully used as precursors for polymers. For example, 2-methoxy-4-vinylphenol, derived from the bio-based compound ferulic acid, has been used to create a variety of thermoplastics and thermoset polymers. mdpi.com The functionalization of the phenolic group in such monomers allows for the synthesis of polymers with a wide range of thermal properties. mdpi.com

Introducing a building block like this compound into a polymer structure could potentially lead to materials with improved thermal resistance due to the aromatic rings. The mechanical properties of polymer blends are significantly influenced by the miscibility and concentration of their components. researchgate.net The incorporation of a monomer with the specific polarity and steric hindrance of this compound could be a strategy to modify the morphology and, consequently, the mechanical performance of the resulting polymer.

Integration into Polymer Matrices for Functional Materials

Beyond being a monomer, this compound and its derivatives can be integrated into existing polymer matrices to create functional materials. The development of such materials often requires the controlled assembly of responsive (block) copolymers, where specific functional groups are precisely placed. nih.gov The amine and methoxy functionalities of this compound could provide sites for further chemical modification, allowing it to be grafted onto polymer chains or used as a functional additive. This approach can be used to impart specific properties, such as conductivity or optical activity, to the host polymer.

Dyes and Pigments

Aniline (B41778) and its derivatives are fundamental precursors in the synthesis of a vast array of dyes and pigments, most notably azo dyes.

Azo dyes, characterized by the -N=N- functional group, are synthesized through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound like a phenol (B47542) or another aniline. nih.gov The general route for the synthesis of azo dyes involves the diazotization of a primary aromatic amine, such as an aniline derivative, to form a diazonium salt. unb.casphinxsai.com This diazonium salt then acts as an electrophile and reacts with a coupling component, which is typically an electron-rich aromatic compound. nih.gov

Given that this compound is a secondary aromatic amine, it can be used as a coupling agent in the synthesis of azo dyes. A related compound, 2-methoxy-5-((phenylamino)methyl)phenol, has been noted as a useful starting material for the synthesis of azo dyes. mdpi.com The presence of the electron-donating methoxy and methyl groups on the aniline ring of this compound would activate the ring towards electrophilic substitution, making it a suitable coupling partner for diazonium salts. The specific color of the resulting azo dye would be influenced by the extended conjugation and the electronic nature of the substituents on both aromatic rings of the final molecule. The synthesis of a Schiff base from vanillin (B372448) and p-anisidine (B42471), resulting in 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, further illustrates the reactivity of such methoxy-aniline structures in forming colored compounds. atlantis-press.com

Strategic Intermediates in Multi-Step Organic Synthesis

The structural framework of this compound makes it a valuable intermediate for building more complex heterocyclic and functional molecules. google.com

Acridine (B1665455) is a nitrogen-containing heterocyclic compound whose derivatives have applications as dyes and in medicinal chemistry. The core structure of this compound is a diarylamine, which is a key precursor for the synthesis of acridines via methods like the Bernthsen acridine synthesis. This reaction typically involves the condensation of a diarylamine with a carboxylic acid in the presence of a catalyst like zinc chloride at high temperatures. Using this compound in such a reaction would be expected to produce a specifically substituted acridine derivative.

Furthermore, certain acridine derivatives, particularly acridinium (B8443388) esters, are renowned for their use as chemiluminogenic tracers. These molecules emit light through a chemical reaction, making them highly valuable for sensitive detection in immunoassays and other bioanalytical techniques. A substituted acridine synthesized from this compound could serve as a scaffold for the subsequent attachment of functional groups to create a novel chemiluminogenic tracer.

This compound is identified as an important intermediate for various industrial products, including pressure-sensitive dyes and pesticides. google.com Its synthesis is optimized to ensure high yield and selectivity, underscoring its value as a building block. google.com A patented method for its synthesis involves the reaction of 2-methyl-4-aminoanisole with o-chloro-benzoic acid, followed by decarboxylation, achieving yields around 84%. google.com

Table 2: Patented Synthesis of this compound Intermediate

This table summarizes a synthetic route to produce the title compound, highlighting its role as a manufactured intermediate. google.com

| Step | Reactants | Key Reagents/Conditions | Product |

| 1 | 2-methyl-4-aminoanisole + o-chloro-benzoic acid | Copper catalyst, acid binding agent, Toluene (B28343)/DMF solvent, reflux | Carboxylated diphenylamine (B1679370) intermediate |

| 2 | Carboxylated diphenylamine intermediate | Methanol (B129727), heat (decarboxylation) | This compound |

Regarding its role in pharmaceutical synthesis, the diarylamine motif is present in numerous biologically active molecules, making it a valuable scaffold for the design of theoretical drug candidates. However, while its utility as a general synthetic intermediate is clear, its specific role as a direct precursor in the widely documented industrial synthesis of the proton pump inhibitor Omeprazole is not substantiated in the reviewed literature. researchgate.netsphinxsai.comgoogleapis.comgoogle.com The established synthesis pathways for Omeprazole typically involve the coupling of a substituted benzimidazole (B57391) moiety with a substituted pyridine (B92270) moiety, which does not directly involve a diphenylamine intermediate of this structure. sphinxsai.comgoogle.com Therefore, its application in this specific context remains theoretical rather than a documented industrial process.

Structure Activity Relationship Sar Studies: Theoretical and in Vitro Correlates of 2 Methoxy 4 Methyl N Phenylaniline

The biological and chemical activity of 2-Methoxy-4-methyl-N-phenylaniline is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies, which investigate the connection between a molecule's three-dimensional form and its biological function, provide critical insights. Theoretical modeling and in vitro experiments on this compound and its analogs reveal how specific functional groups and their placement on the aromatic rings govern its electronic properties, reactivity, and potential as a bioactive agent.

Future Research Directions for 2 Methoxy 4 Methyl N Phenylaniline

Exploration of Novel and Greener Synthetic Methodologies

The traditional synthesis of diphenylamines, such as the Ullmann condensation, often involves harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper. wikipedia.org Future research should prioritize the development of more sustainable and efficient synthetic routes to 2-Methoxy-4-methyl-N-phenylaniline.

Promising areas of investigation include the adoption of modern cross-coupling reactions like the Buchwald-Hartwig amination. acs.orgresearchgate.net These palladium-catalyzed methods often proceed under milder conditions and with greater functional group tolerance. acs.org Research into greener versions of these reactions is already underway, utilizing environmentally benign solvents like vegetable oils and water, which could significantly reduce the environmental footprint of synthesizing this compound. acs.orgnovartis.comnsf.gov

Furthermore, the application of microwave-assisted synthesis presents a compelling avenue for exploration. acs.orgacs.orgnih.govorganic-chemistry.org Microwave heating can dramatically reduce reaction times and improve yields in C-N bond formation reactions. acs.orgacs.org The development of heterogeneous catalysts, such as copper or palladium nanoparticles on supports, could also offer significant advantages in terms of catalyst recyclability and process simplification, aligning with the principles of green chemistry. researchgate.netsci-hub.senih.gov

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Greener Ullmann Condensation | Use of cheaper copper catalysts, potential for ligand-free conditions. nih.gov | Development of recyclable catalysts, use of deep eutectic solvents. nih.gov |

| Greener Buchwald-Hartwig Amination | Milder reaction conditions, high yields, broad substrate scope. researchgate.net | Use of bio-based solvents, aqueous micellar systems, lipid-based reaction media. acs.orgnsf.govrsc.org |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency, higher yields. nih.gov | Optimization of reaction parameters, development of solvent-free protocols. nih.gov |

Advanced Characterization Techniques for Dynamic Molecular Processes

A deeper understanding of the formation and behavior of this compound at a molecular level is crucial for optimizing its synthesis and application. Future research should employ advanced, in-situ characterization techniques to monitor dynamic processes in real-time.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can provide valuable insights into reaction kinetics, the formation of transient intermediates, and the mechanism of catalytic cycles. spectroscopyonline.comyoutube.com This would enable a more rational optimization of reaction conditions. Similarly, in-situ UV-visible spectroelectrochemistry could be employed to study the electronic changes and intermediate species during the electrochemical synthesis or modification of aniline (B41778) derivatives. nih.govnih.gov For detailed structural elucidation of the final product and its derivatives, single-crystal X-ray diffraction remains an indispensable tool, providing precise information on bond lengths, angles, and intermolecular interactions. nih.govresearchgate.net

Development of Sophisticated Computational Models for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research should focus on developing sophisticated computational models for this compound and its potential derivatives.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, conformational preferences, and vibrational spectra of the molecule. researchgate.netresearchgate.netunt.edu Such studies can help in understanding the effect of substituents on the molecule's properties and in predicting its reactivity in various chemical transformations. acs.org Molecular docking simulations could be employed to predict the binding of this compound derivatives to biological targets, guiding the design of new bioactive compounds. acs.org Furthermore, molecular dynamics simulations can provide insights into the behavior of these molecules in different environments, such as in polymer matrices or at interfaces, which is crucial for designing new materials.

Design and Synthesis of Multi-Functional Derivatives for Integrated Material Systems

The core structure of this compound provides a versatile scaffold for the synthesis of multi-functional derivatives with tailored properties for integrated material systems. Future research should explore the introduction of various functional groups to impart new functionalities.

For instance, by incorporating specific moieties, derivatives with enhanced antioxidant properties could be developed for use as stabilizers in polymers or other materials. eurekaselect.comresearchgate.netnih.govmdpi.com Another exciting direction is the synthesis of electroactive polymers. psu.eduscispace.comresearchgate.netmdpi.comwikipedia.org By polymerizing derivatives of this compound, it may be possible to create novel materials for applications in sensors, actuators, and electrochromic devices. mdpi.com The synthesis of functionalized N,N-diphenylamines has also shown promise in the development of selective enzyme inhibitors, opening up possibilities in medicinal chemistry. acs.orgnih.gov

Discovery of Underexplored Applications through Rational Design and High-Throughput Screening

While some applications of substituted diphenylamines are known, there is significant potential for discovering underexplored uses for this compound. A combination of rational design and high-throughput screening could accelerate this discovery process.

Based on the known properties of aniline derivatives, which are used as dyes, antioxidants, and in pharmaceuticals, new derivatives of this compound can be rationally designed. researchgate.net These rationally designed compound libraries can then be subjected to high-throughput screening assays to evaluate their activity in various biological or material science applications. For example, screening for antimicrobial or antifungal activity could reveal new potential uses in agrochemicals or medicine. nih.gov Similarly, screening for specific catalytic activities or material properties could lead to the development of novel industrial chemicals or advanced materials.

Q & A

Q. What are the recommended safety precautions when handling 2-Methoxy-4-methyl-N-phenylaniline in laboratory settings?

Methodological Answer: When handling this compound, adhere to the following precautions derived from safety protocols for structurally similar aniline derivatives:

- Ventilation: Use fume hoods or well-ventilated areas to avoid inhalation of vapors or dust .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Face shields are recommended for splash-prone procedures .

- Post-Handling Hygiene: Thoroughly wash exposed skin with soap and water after handling .

- Emergency Response: In case of exposure, flush eyes with water for 15 minutes and seek medical attention for symptomatic treatment .

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

Methodological Answer: Synthesis typically involves:

N-Phenylation: React 2-methoxy-4-methylaniline with iodobenzene or a phenylboronic acid derivative under Buchwald-Hartwig amination conditions (e.g., Pd(OAc)₂ catalyst, XPhos ligand, and K₃PO₄ base in toluene at 110°C) .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity is confirmed via HPLC or TLC .

Yield Optimization: Adjust stoichiometry of aryl halide and amine (1:1.2 ratio) to minimize byproducts like diarylated amines .

Q. How is the structural characterization of this compound typically performed using crystallographic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization: Grow crystals via slow evaporation in a solvent like dichloromethane/hexane .

- Data Collection: At 295 K, measure reflections using Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Solve structures using SHELXS-97, refining with SHELXL-2017. Key parameters include:

| Parameter | Value |

|---|---|

| R factor | 0.044 |

| wR factor | 0.131 |

| Mean σ(C–C) bond length | 0.003 Å |

| Data-to-parameter ratio | 13.4 |

This confirms planar geometry at the aniline nitrogen and methoxy group orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound across different studies?

Methodological Answer: To address discrepancies:

- Reproduce Conditions: Verify synthesis and purification protocols (e.g., solvent purity, crystallization rate) .

- Analytical Cross-Validation: Compare DSC (melting point), NMR (purity), and HPLC (retention time) data with literature. For solubility, use standardized solvents (e.g., DMSO, ethanol) under controlled temperatures .

- Metadata Analysis: Check for undocumented variables (e.g., polymorphic forms, residual solvents) in conflicting studies .

Q. What advanced strategies are employed to optimize reaction yields and purity in the multi-step synthesis of this compound derivatives?

Methodological Answer: Key strategies include:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) to reduce side reactions .

- Microwave-Assisted Synthesis: Shorten reaction times (e.g., 30 minutes at 120°C) while maintaining >90% yield .

- In-Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

- Chromatography-Free Purification: Implement acid-base extraction (e.g., HCl wash to remove unreacted aniline) .

Q. What mechanistic insights guide the design of novel derivatives based on the this compound scaffold for biological activity studies?

Methodological Answer: Derivative design leverages:

- Structure-Activity Relationship (SAR): Modify substituents (e.g., halogenation at the 4-methyl position) to enhance binding to target enzymes .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict electron density at the methoxy group, influencing redox activity .

- Metabolic Stability: Introduce fluorine atoms to block cytochrome P450-mediated oxidation, as seen in related aniline-based drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.